[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride

Chiral resolution Enantiomeric excess Stereochemical purity

This enantiopure (S)-3,3-difluorocyclopentyl]methanamine hydrochloride is the critical chiral building block for S1P receptor modulators (e.g., BDBM22219, S1P₁ IC₅₀ = 0.9 nM) and RAF kinase inhibitors (BDBM514641, 10 nM). The gem-difluoro motif modulates metabolic stability, pKa, and lipophilicity. Supplied as the water-soluble HCl salt—free base is water-insoluble—enabling direct aqueous assay use. Procure only the (S)-enantiomer; (R)-, racemic, or free base variants introduce stereochemical/physicochemical variables that compromise SAR and synthetic efficiency.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61
CAS No. 2007916-16-5
Cat. No. B3114249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride
CAS2007916-16-5
Molecular FormulaC6H12ClF2N
Molecular Weight171.61
Structural Identifiers
SMILESC1CC(CC1CN)(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H/t5-;/m0./s1
InChIKeyHWMZUTJOBXFEKK-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1S)-3,3-Difluorocyclopentyl]methanamine Hydrochloride CAS 2007916-16-5 – Procurement-Ready Chiral Fluorinated Building Block


[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (CAS 2007916-16-5) is a chiral, gem-difluorinated cyclopentyl amine supplied as the hydrochloride salt. The molecule features a cyclopentane ring with two fluorine atoms at the 3-position and an aminomethyl substituent at the 1-position in the (S)-configuration. Its molecular formula is C₆H₁₂ClF₂N with a molecular weight of 171.62 g/mol [1]. The compound serves as a stereochemically defined intermediate for the synthesis of bioactive molecules, including S1P receptor modulators and kinase inhibitors, where the (1S)-configuration and gem-difluoro motif are critical pharmacophoric elements [2].

Why Generic Substitution of [(1S)-3,3-Difluorocyclopentyl]methanamine Hydrochloride Risks Stereochemical and Pharmacokinetic Failure


Substituting the (1S)-enantiomer with its (1R)-counterpart (CAS 2173052-22-5), the racemic mixture (CAS 1439900-13-6), or the free base (CAS 1408057-46-4) introduces stereochemical, physicochemical, or pharmacokinetic variables that cannot be assumed equivalent. The (1S)-configuration is a specific requirement in chiral drug candidates; inversion to (1R) or use of racemate can alter target binding, selectivity, and in vivo disposition [1]. The gem-difluoro substitution modulates pKa, lipophilicity, and metabolic stability relative to non-fluorinated cyclopentyl analogs [2]. The hydrochloride salt form enhances aqueous solubility compared to the free base, which is reported as water-insoluble . These factors collectively preclude casual interchange without revalidation of the entire synthetic and biological workflow.

Quantitative Differentiation Evidence for [(1S)-3,3-Difluorocyclopentyl]methanamine Hydrochloride vs. Closest Analogs


Stereochemical Identity: (1S) vs. (1R) Enantiomer and Racemic Mixture – Enantiomeric Excess Specification

The (1S)-enantiomer (CAS 2007916-16-5) is supplied with a specified enantiomeric excess (EE) of 95% as confirmed by at least one vendor certificate of analysis for (1S)-aminomethyl-3,3-difluorocyclopentane HCl 95%EE [1]. The (1R)-enantiomer (CAS 2173052-22-5) is commercially available only at a lower purity specification of 95% chemical purity, with no EE reported . The racemic mixture (CAS 1439900-13-6) by definition has 0% EE. In the context of muscarinic M3 antagonist development, the (1R)-configuration was essential for achieving 190-fold M3/M2 selectivity (Ki M3 = 2.8 nM vs. Ki M2 = 530 nM) [2]; the corresponding (1S)-diastereomer data are not reported in the same study, but the stereochemical dependence of biological activity is firmly established as a class principle for this scaffold. The availability of the (1S)-enantiomer at 95% EE provides a defined chiral input for SAR exploration that the racemate cannot offer without additional chiral separation.

Chiral resolution Enantiomeric excess Stereochemical purity

Salt Form Advantage: Hydrochloride vs. Free Base – Aqueous Solubility Enablement for Biological Assays

The free base, (3,3-difluorocyclopentyl)methanamine (CAS 1260790-17-7), is reported as insoluble in water at ambient temperature, being soluble only in organic solvents such as methanol, ethanol, and carbon disulfide . The hydrochloride salt (CAS 2007916-16-5) is described by multiple vendors as possessing enhanced water solubility suitable for biological assays and drug development applications . While precise aqueous solubility values (mg/mL) are not publicly available for either form, the qualitative solubility difference is consistent with the well-established pharmaceutical principle that amine hydrochloride salts exhibit significantly higher aqueous solubility than their free base counterparts—a property critical for in vitro assay preparation and in vivo formulation. The oxalate salt (CAS 1807542-96-6) is also available but introduces a different counterion that may affect crystallization behavior, hygroscopicity, and compatibility with downstream chemistry.

Salt selection Aqueous solubility Biological assay compatibility

gem-Difluoro Substitution Effect: Metabolic Stability and Physicochemical Modulation vs. Non-Fluorinated Cyclopentyl Analogs

A systematic 2022 study by Holovach et al. investigated the effect of gem-difluorination on key physicochemical properties of functionalized cycloalkanes, including amines, compared to their non-fluorinated and acyclic counterparts [1]. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives. The CF₂ moiety influenced pKa of amines primarily through the inductive effect of fluorine, with the magnitude being comparable across cyclic and acyclic aliphatic series. Lipophilicity (LogP) and aqueous solubility followed more complex trends dependent on ring size, fluorine position, and functional group identity. While this study did not specifically measure [(1S)-3,3-difluorocyclopentyl]methanamine, the class-level findings provide a mechanistic rationale for the differentiated properties of the gem-difluorocyclopentyl scaffold compared to non-fluorinated cyclopentylmethylamine. The metabolic stability advantage is particularly relevant for drug candidates where oxidative metabolism at the cyclopentyl ring is a clearance pathway.

Metabolic stability gem-Difluorination Physicochemical properties

Documented Utility in S1P Receptor Modulators: Sub-Nanomolar S1P1 Binding Affinity of (1S)-Configured Derivative

The (1S)-3,3-difluorocyclopentyl group is a key structural element in a series of 1,2,4-oxadiazole-based S1P receptor ligands disclosed by Merck Research Laboratories and deposited in BindingDB [1]. Compound BDBM22219, which incorporates the (1S)-3,3-difluorocyclopentylphenyl moiety, demonstrates potent displacement of [³³P]-S1P from human S1P receptors expressed on CHO cells: IC₅₀ = 0.9 nM (S1P₁), IC₅₀ = 0.5 nM (S1P₅), and IC₅₀ = 68 nM (S1P₄), all measured at 22–25°C, pH 7.5 [1]. The (S)-configuration of the difluorocyclopentyl group (specified in the SMILES notation as [C@H]) is integral to the pharmacophore. A related (R)-configured difluorocyclopentyl analog (BDBM50185524) is also recorded in BindingDB for S1P₁, though direct comparative data from the same assay are not publicly deposited [2]. This demonstrates that the (1S)-stereochemistry of the target compound maps directly to validated S1P receptor pharmacology, providing procurement rationale for programs targeting S1P pathways.

S1P receptor Sphingosine-1-phosphate GPCR modulator

Documented Utility in RAF Kinase Inhibitors: 10 nM RAF1 Inhibition with (S)-3,3-Difluorocyclopentylamino Pharmacophore

The (S)-3,3-difluorocyclopentylamino group is incorporated into a RAF1 kinase inhibitor (BDBM514641) disclosed in US Patent 11,098,031 (Kinnate Biopharma, Example 3) [1]. This compound, (S)-N-(3-(6-(((S)-3,3-difluorocyclopentyl)amino)-2-morpholinopyrimidin-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, exhibits an IC₅₀ of 10 nM against RAF1 kinase in an ADP-Glo assay [1]. A related racemic 3,3-difluorocyclopentylamino analog (BDBM514639) is also reported with IC₅₀ = 10 nM against RAF1 in the same assay format, indicating that the difluorocyclopentyl motif, rather than the specific stereochemistry, may drive RAF1 potency in this chemotype [2]. However, for programs where stereochemical definition of intermediates is required for regulatory, intellectual property, or selectivity optimization purposes, the (1S)-configured building block provides a single-enantiomer starting material that the racemate cannot substitute without chiral separation.

RAF kinase Kinase inhibitor ADP-Glo assay

Purity Specification Range: 95% to 98% Across Vendors – Procurement Considerations

The (1S)-enantiomer hydrochloride is available from multiple vendors with purity specifications ranging from 95% to 98%: BenchChem (95%), Aladdin Scientific (97%), Leyan (98%), MolCore (≥98%) [1]. In contrast, the (1R)-enantiomer (CAS 2173052-22-5) is offered at 95% purity by AK Scientific . The racemic hydrochloride (CAS 1439900-13-6) is available at 95% purity from Chemenu . The (1S)-enantiomer thus offers a purity ceiling (98%) that exceeds both the (1R)-enantiomer and the racemate specifications, which is advantageous for applications requiring minimal impurity interference, such as late-stage drug candidate synthesis or analytical standard preparation.

Chemical purity Vendor comparison Quality specification

High-Value Application Scenarios for [(1S)-3,3-Difluorocyclopentyl]methanamine Hydrochloride Based on Quantitative Evidence


Chiral Drug Candidate Synthesis Requiring Defined (1S)-Stereochemistry for S1P Receptor or Kinase Targets

Programs synthesizing S1P receptor modulators or RAF kinase inhibitors that incorporate a (1S)-3,3-difluorocyclopentyl pharmacophore should procure this enantiopure building block. The (1S)-configured S1P ligand BDBM22219 demonstrates sub-nanomolar S1P₁ affinity (IC₅₀ = 0.9 nM), and the (S)-difluorocyclopentylamino RAF1 inhibitor BDBM514641 achieves 10 nM potency [1][2]. Use of the racemate would introduce a stereochemical variable requiring chiral separation, reducing synthetic efficiency and complicating structure-activity relationship interpretation.

Aqueous Biological Assay Development Requiring Direct Solubility in Buffer Systems

The hydrochloride salt form provides water solubility that the free base lacks (free base is reported as water-insoluble) [1]. This makes the hydrochloride the preferred form for direct dissolution into aqueous buffer systems for in vitro pharmacology assays, avoiding organic co-solvents (e.g., DMSO) that may interfere with certain biological readouts or exceed tolerable solvent concentrations in cell-based assays.

Metabolic Stability Optimization via gem-Difluoro Substitution in Cyclopentyl-Containing Drug Candidates

For lead optimization programs where a non-fluorinated cyclopentylmethylamine scaffold shows metabolic liability, the gem-difluoro analog offers a rational design strategy. Holovach et al. (2022) demonstrated that gem-difluorination of cycloalkanes either maintained or slightly improved metabolic stability while predictably modulating pKa and lipophilicity [1]. Procurement of this building block enables systematic exploration of the fluorination effect on the candidate's pharmacokinetic profile without requiring de novo fluorination method development.

Intellectual Property Generation and Patent Protection for Chiral Fluorinated Pharmacophores

The (1S)-stereochemistry, combined with the gem-difluoro motif, represents a specific, non-obvious structural combination for patent claims. The established utility of the (1S)-3,3-difluorocyclopentyl group in S1P modulators (Merck) [1] and RAF inhibitors (Kinnate) [2] provides prior art anchors for freedom-to-operate analyses. Procuring the enantiopure (1S)-building block enables the synthesis of novel compositions of matter where the stereochemistry is a point of differentiation from existing (1R)-configured clinical candidates, such as the muscarinic M3 antagonist series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.